7-((2,4-dimethoxyphenyl)amino)-3-(2-methoxyphenyl)-4H-chromen-4-one
Description
7-((2,4-Dimethoxyphenyl)amino)-3-(2-methoxyphenyl)-4H-chromen-4-one is a synthetic flavonoid derivative characterized by a chromen-4-one backbone substituted at positions 3 and 6. The 3-position is occupied by a 2-methoxyphenyl group, while the 7-position features a (2,4-dimethoxyphenyl)amino moiety. This compound’s structural uniqueness lies in the amino linkage at position 7, contrasting with typical flavonoid derivatives that often bear hydroxy, methoxy, or alkoxy groups at this site .
Properties
IUPAC Name |
7-(2,4-dimethoxyanilino)-3-(2-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c1-27-16-9-11-20(23(13-16)29-3)25-15-8-10-18-22(12-15)30-14-19(24(18)26)17-6-4-5-7-21(17)28-2/h4-14,25H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFIEHVQOOIZTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Position 7 Modifications: The target compound’s amino group at position 7 distinguishes it from analogs with oxygen-based substituents (e.g., methoxy, benzyloxy). This amino linkage may improve hydrogen-bonding interactions with biological targets compared to ether or ester groups .
Methoxy Substitution Patterns :
- The 2-methoxyphenyl group at position 3 is conserved in several analogs (e.g., ). However, analogs with 3,4-dimethoxyphenyl groups (e.g., ) show enhanced antiviral activity, suggesting that electron-donating substituents at meta/para positions improve target engagement.
Biological Activity Correlations: Anti-HCV Activity: The addition of a 2-hydroxypropoxy-linked amino group (as in ) significantly enhances antiviral potency compared to simpler methoxy derivatives. Kinase Inhibition: Hydroxy groups at position 3 (e.g., ) correlate with moderate Aurora kinase inhibition, while methoxy groups may reduce efficacy due to decreased polarity.
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability: Amino groups are susceptible to oxidative metabolism, whereas methoxy or acetoxy groups (e.g., ) may undergo slower demethylation or hydrolysis, extending half-life.
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